2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
2-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound featuring a thiazole core linked via an ether bond to a substituted pyrrolidine ring. The pyrrolidine moiety is functionalized with a 5-bromo-2-chlorobenzoyl group, contributing to its unique electronic and steric profile. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in antiviral or kinase inhibition contexts .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c15-9-1-2-12(16)11(7-9)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYAZHLHTCQNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-bromo-2-chlorobenzoyl chloride, which is then reacted with pyrrolidine to form the corresponding amide. This intermediate is subsequently reacted with 2-mercaptothiazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 1a/1b ()
- Structure : 5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Key Differences: Heterocycle Core: Oxadiazole vs. thiazole in the target compound. Pyrrolidine Substituent: A phenylethyl group in 1a/1b vs. 5-bromo-2-chlorobenzoyl in the target. The benzoyl group introduces stronger electron-withdrawing effects and higher lipophilicity (ClogP: ~3.5 vs. ~2.8 for phenylethyl). Biological Implications: The bromo and chloro substituents in the target may enhance membrane permeability and target affinity compared to the phenyl group in 1a/1b .
Compound D8 ()
- Structure : 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole.
- Key Differences :
- Substituents : D8 lacks the benzoyl group and halogen atoms, resulting in a lower molecular weight (168.26 g/mol vs. ~435 g/mol for the target).
- Purity : Both compounds are reported at 95% purity, but the target’s synthetic route (likely involving bromination and benzoylation) may introduce higher complexity .
Pyrrolidine Derivatives in Kinase Inhibition ()
A patented TRKA kinase inhibitor, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, shares a substituted pyrrolidine scaffold with the target compound.
- Structural Contrasts: The patent compound includes a urea linker and pyrimidine-pyrazole pharmacophore, whereas the target uses a thiazole ring.
Conformational Analysis of Pyrrolidine Rings ()
The puckering of the pyrrolidine ring in the target compound can be analyzed using Cremer-Pople parameters. Compared to unsubstituted pyrrolidines (e.g., D8), the 5-bromo-2-chlorobenzoyl group induces:
- Amplitude (q₂) : Increased due to steric hindrance from the bulky benzoyl group.
Research Implications
- SAR Insights : The 5-bromo-2-chlorobenzoyl group enhances lipophilicity and target engagement compared to simpler aryl substituents. The thiazole core may offer improved metabolic stability over oxadiazoles .
- Conformational Stability : The steric and electronic effects of the benzoyl group likely restrict pyrrolidine pseudorotation, favoring bioactive conformers .
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